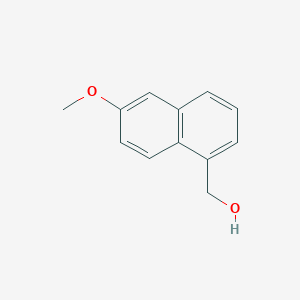

(6-Methoxynaphthalen-1-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

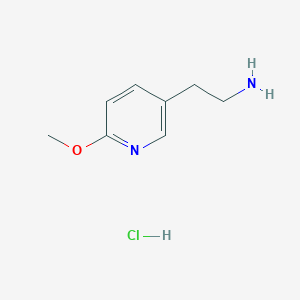

(6-メトキシナフタレン-1-イル)メタノールは、分子式C₁₂H₁₂O₂の有機化合物です。これはナフタレンの誘導体であり、6位にメトキシ基、1位にヒドロキシメチル基を特徴としています。

2. 製法

合成経路と反応条件: (6-メトキシナフタレン-1-イル)メタノールの合成は、通常、6-メトキシナフタレンとホルムアルデヒドを酸性または塩基性条件下で反応させることで行われます。一般的な方法の1つは、水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を用いた6-メトキシナフタレンアルデヒドの還元です。

工業的生産方法: 工業的な設定では、(6-メトキシナフタレン-1-イル)メタノールの生産には、6-メトキシナフタレンアルデヒドの触媒水素化が関与することがあります。このプロセスは、温度、圧力、触媒の種類などのパラメータを調整することで、大規模生産に最適化できます。

反応の種類:

酸化: (6-メトキシナフタレン-1-イル)メタノールは、ピリジニウムクロロクロメート (PCC) や過マンガン酸カリウム (KMnO₄) などの酸化剤を使用して、(6-メトキシナフタレン-1-イル)メタナールに酸化できます。

還元: この化合物は、強力な還元剤を使用して、(6-メトキシナフタレン-1-イル)メタンにさらに還元できます。

置換: 適切な試薬との反応によって、ヒドロキシル基を他の官能基で置換することができます。

一般的な試薬と条件:

酸化: PCC、KMnO₄、または酸性媒体中の三酸化クロム (CrO₃)。

還元: 無水溶媒中のNaBH₄またはLiAlH₄。

置換: 塩基性または酸性条件下でのさまざまな求核剤。

主な生成物:

- 酸化により (6-メトキシナフタレン-1-イル)メタナールが生成されます。

- 還元により (6-メトキシナフタレン-1-イル)メタンが生成されます。

- 置換反応により、使用された求核剤に応じて、さまざまな誘導体が生成されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-1-yl)methanol typically involves the reaction of 6-methoxynaphthalene with formaldehyde under acidic or basic conditions. One common method is the reduction of 6-methoxynaphthaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-methoxynaphthaldehyde. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst type.

Types of Reactions:

Oxidation: this compound can be oxidized to (6-Methoxynaphthalen-1-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

Reduction: The compound can be further reduced to (6-Methoxynaphthalen-1-yl)methane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic medium.

Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

- Oxidation yields (6-Methoxynaphthalen-1-yl)methanal.

- Reduction yields (6-Methoxynaphthalen-1-yl)methane.

- Substitution reactions yield a variety of derivatives depending on the nucleophile used.

科学的研究の応用

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性について調査されています。

医学: 特に新しい治療薬を設計するための足場として、薬剤開発における潜在的な用途について研究されています。

工業: 特殊化学薬品や材料の製造に使用されています。

作用機序

(6-メトキシナフタレン-1-イル)メタノールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの細胞標的と相互作用し、さまざまな生理学的効果をもたらす可能性があります。メトキシ基とヒドロキシメチル基は、水素結合やその他の相互作用に関与することができ、化合物の活性と選択性に影響を与えます。

類似化合物:

(6-メトキシナフタレン-2-イル)メタノール: 構造は似ていますが、ヒドロキシメチル基が2位にあります。

(6-メトキシナフタレン-1-イル)メタナール: (6-メトキシナフタレン-1-イル)メタノールのアルデヒド誘導体。

(6-メトキシナフタレン-1-イル)メタン: (6-メトキシナフタレン-1-イル)メタノールの完全還元型。

独自性: (6-メトキシナフタレン-1-イル)メタノールは、特定の置換パターンにより、独特の化学的および物理的特性を備えているため、独自です。メトキシ基とヒドロキシメチル基は、さらに官能基化するための汎用性の高い部位を提供するため、合成化学における貴重な中間体となっています。

類似化合物との比較

(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.

(6-Methoxynaphthalen-1-yl)methanal: The aldehyde derivative of (6-Methoxynaphthalen-1-yl)methanol.

(6-Methoxynaphthalen-1-yl)methane: The fully reduced form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy and hydroxymethyl groups provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.

特性

CAS番号 |

61109-49-7 |

|---|---|

分子式 |

C12H12O2 |

分子量 |

188.22 g/mol |

IUPAC名 |

(6-methoxynaphthalen-1-yl)methanol |

InChI |

InChI=1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3 |

InChIキー |

BSBOJXOTPHQACC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

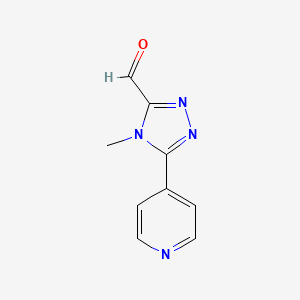

![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)

![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)

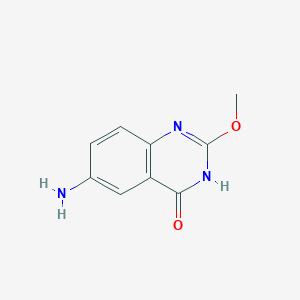

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)